1-(pyridin-3-yl)-1H-indazol-4-amine
Description
Properties
Molecular Formula |
C12H10N4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-pyridin-3-ylindazol-4-amine |
InChI |
InChI=1S/C12H10N4/c13-11-4-1-5-12-10(11)8-15-16(12)9-3-2-6-14-7-9/h1-8H,13H2 |
InChI Key |
UIDFCRGLJSQTAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NN(C2=C1)C3=CN=CC=C3)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Pyridin 3 Yl 1h Indazol 4 Amine and Its Analogs
Strategies for Indazole Ring System Construction
The formation of the indazole ring is a critical step in the synthesis of 1-(pyridin-3-yl)-1H-indazol-4-amine and its analogs. Various synthetic routes have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes.
Cyclization reactions are a cornerstone of indazole synthesis, typically involving the formation of the crucial N-N bond to construct the pyrazole (B372694) portion of the bicyclic system. nih.gov These methods often start from appropriately substituted benzene (B151609) derivatives.
One common approach is the intramolecular cyclization of o-substituted phenylhydrazones. rsc.org For instance, the reaction of o-aminobenzaldehydes or o-aminoketones with hydroxylamine generates oxime intermediates, which can then undergo cyclization with activating agents like methanesulfonyl chloride to form the indazole ring. nih.gov This method is valued for its tolerance of various functional groups, including methoxy, halogen, and nitro groups, and often provides high yields. nih.gov
Other notable cyclization strategies include:
Davis-Beirut Reaction: This involves the reaction of a nitro-substituted toluene derivative with a base to form the indazole ring.
Cadogan-Sundberg Reaction: This method utilizes the deoxygenative cyclization of o-nitrobenzylamines or related compounds, often mediated by trivalent phosphorus reagents. nih.gov
N-N Bond-Forming Oxidative Cyclization: A modern approach enables the synthesis of indazoles from readily available 2-aminomethyl-phenylamines through an oxidative cyclization, which can be catalyzed by reagents like ammonium molybdate with hydrogen peroxide. organic-chemistry.org This method is versatile and can produce various tautomeric forms of indazoles. organic-chemistry.org
1,3-Dipolar Cycloaddition: This reaction between arynes and diazo compounds, such as α-diazomethylphosphonates, provides an efficient route to 3-substituted indazoles under mild conditions. organic-chemistry.org
| Method Name | Starting Materials | Key Reagents/Conditions | Reference |
|---|---|---|---|
| From o-Aminobenzoximes | o-Aminobenzaldehydes/ketones, Hydroxylamine | Methanesulfonyl chloride, Triethylamine | nih.gov |
| N-N Bond-Forming Oxidative Cyclization | 2-Aminomethyl-phenylamines | (NH4)2MoO4, H2O2 | organic-chemistry.org |
| Cu-Mediated N-N Bond Formation | o-Aminobenzonitriles, Organometallic reagents | Cu(OAc)2, Oxygen | nih.gov |
| 1,3-Dipolar Cycloaddition | o-(Trimethylsilyl)aryl triflates, Diazo compounds | CsF or TBAF | organic-chemistry.org |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C-N or C-C bond that links the indazole and pyridine (B92270) rings. researchgate.net The most common strategy for creating the N1-pyridin-3-yl linkage is a variation of the Buchwald-Hartwig amination. This reaction couples the N1-H of the indazole scaffold with a pyridine halide (e.g., 3-bromopyridine or 3-chloropyridine). acs.org The reaction typically requires a palladium catalyst, a suitable phosphine ligand, and a base to proceed efficiently. acs.org The choice of ligand is critical to prevent catalyst deactivation and promote the desired coupling, especially with electron-deficient heteroaryl halides like chloropyridines. acs.org
The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed reactions for forming C-C bonds. nih.govnih.gov In the context of synthesizing indazole-pyridine analogs, it is employed to connect the two heterocyclic rings through a carbon-carbon bond, for example, creating a 3-(pyridin-3-yl)-1H-indazole scaffold. The reaction involves the coupling of a halo-indazole (e.g., 3-bromo- or 3-iodoindazole) with a pyridylboronic acid or ester, or vice versa. nih.govnih.gov
The success of the Suzuki-Miyaura reaction depends on the careful optimization of several parameters. nih.gov Microwave heating has been shown to be effective in some cases, not only promoting the C-C bond formation but also facilitating concomitant deprotection of protecting groups like Boc. nih.gov
| Substrates | Palladium Catalyst | Base | Solvent | Reference |
|---|---|---|---|---|
| Bromo-indazole carboxamide, Organoboronic acid | PdCl2(dppf)·CH2Cl2 | K2CO3 | 1,4-Dioxane/Water | nih.gov |
| 5-Bromoindazoles, N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | nih.gov |
| C7-Bromo-4-substituted-1H-indazoles, Boronic acids | Pd(PPh3)4 | Cs2CO3 | 1,4-Dioxane/EtOH/H2O | nih.gov |
| 3-Iodo-N-Boc indazole, Arylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/Water | nih.gov |
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient pathway to complex molecules. nih.gov While a direct MCR for 1-(pyridin-3-yl)-1H-indazol-4-amine is not widely reported, MCRs are used to generate diverse libraries of indazole derivatives. For example, the Ugi MCR has been employed to synthesize novel 3,4-dihydropyrazine[1,2-b]indazole-1(2H)-one derivatives. nih.gov This strategy highlights the potential of MCRs to rapidly build molecular complexity around the core indazole scaffold. researchgate.net
Palladium-Catalyzed Cross-Coupling Protocols for Indazole-Pyridine Linkages
Functionalization and Derivatization of the Indazole-Pyridine Scaffold
Once the core indazole-pyridine structure is assembled, the introduction of the 4-amine group and other substituents is necessary. This can be achieved either by building the ring system from an already functionalized precursor or by late-stage functionalization of the pre-formed scaffold.
The introduction of the crucial 4-amino group can be approached in several ways. A common strategy involves starting with a precursor that already contains a nitrogen-based functional group at the desired position, which is then converted to the amine.
A typical synthetic route starts with 4-nitroindazole. nih.gov The nitro group serves as a precursor to the amine. After the indazole ring is formed and the pyridyl group is attached to the N1 position, the nitro group at the C4 position can be reduced to the primary amine using standard reducing agents such as tin(II) chloride or catalytic hydrogenation. nih.gov An alternative approach begins with a substituted 2-fluorobenzonitrile, such as 2-fluoro-5-nitrobenzonitrile. Reaction with hydrazine forms the 4-nitro-1H-indazole, which can then be N-arylated and subsequently reduced. acs.org
Late-stage functionalization offers an alternative where the amine group is introduced onto the fully formed 1-(pyridin-3-yl)-1H-indazole scaffold. If a halogen, such as bromine, is present at the C4 position, a Buchwald-Hartwig amination reaction can be used to install the amine group directly. acs.org Furthermore, modern C-H functionalization techniques are emerging as powerful tools for the direct introduction of substituents onto the indazole ring, potentially allowing for the installation of an amino group or its precursor at a late stage, thereby increasing synthetic efficiency. researchgate.netrsc.org
| Strategy | Precursor | Key Reaction | Reference |
|---|---|---|---|
| Reduction of Nitro Group | 4-Nitro-1-(pyridin-3-yl)-1H-indazole | Catalytic Hydrogenation or SnCl2 Reduction | nih.gov |
| From Substituted Benzonitrile | 2-Fluoro-5-nitrobenzonitrile | 1. Cyclization with hydrazine 2. N-Arylation 3. Nitro reduction | acs.org |
| Buchwald-Hartwig Amination | 4-Bromo-1-(pyridin-3-yl)-1H-indazole | Pd-catalyzed coupling with an amine source | acs.org |
N-Substitution and Side Chain Elaboration Strategies
N-substitution of the indazole core is a primary strategy for creating diverse analogs. The N-alkylation of the 1H-indazole scaffold is a common method, though it can present challenges in controlling regioselectivity. beilstein-journals.orgnih.gov One promising system for achieving N-1 selective alkylation involves using sodium hydride (NaH) as a base in tetrahydrofuran (THF) with an alkyl bromide. beilstein-journals.org This method has demonstrated high regioselectivity for a variety of substituted indazoles. beilstein-journals.org
Alternative strategies for N-substitution exploit the differential reactivity of the N-1 and N-2 positions. beilstein-journals.org For instance, N-acylation of indazoles often favors the N-1 position through the isomerization of the initially formed N-2 acylindazole to the more thermodynamically stable N-1 regioisomer. beilstein-journals.orgnih.gov This N-1 acylindazole can then be further elaborated.
Side chain elaboration often follows the successful N-substitution of the indazole ring. For aminoindazoles, the amino group provides a versatile handle for further functionalization. For example, coupling reactions can be employed to introduce a variety of substituents. Protected 5-bromoindazoles have been shown to participate in Buchwald amination reactions with a range of amines, demonstrating a viable route for creating novel derivatives.
Regioselective Synthesis and Isomer Control
Achieving regioselectivity in the synthesis of N-substituted indazoles is crucial for isolating the desired biologically active isomer. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. beilstein-journals.org This inherent stability can be exploited to favor the formation of N-1 substituted products under thermodynamic control. beilstein-journals.orgnih.gov
Several factors influence the N-1/N-2 regioisomeric distribution, including the substituents on the indazole ring and the choice of alkylating agent and reaction conditions. beilstein-journals.org
Steric and Electronic Effects: The steric and electronic properties of substituents on the indazole ring can direct substitution to either the N-1 or N-2 position. For example, C-7 substituted indazoles with electron-withdrawing groups like NO2 or CO2Me have shown excellent N-2 regioselectivity. beilstein-journals.org
Reaction Conditions: The choice of base and solvent plays a significant role. The combination of sodium hydride in THF has been identified as a promising system for promoting N-1 selectivity. beilstein-journals.orgbeilstein-journals.org In contrast, Mitsunobu conditions have been shown to favor the formation of the N-2 regioisomer. nih.gov
Kinetic vs. Thermodynamic Control: The N-1 regioisomers are often the thermodynamically favored product. nih.gov Reactions allowed to equilibrate tend to yield the N-1 substituted indazole. beilstein-journals.orgnih.gov Conversely, reactions under kinetic control may favor the N-2 isomer. nih.gov For example, in the synthesis of indazole nucleosides, short reaction times under Silyl Hilbert-Johnson conditions afforded the N-2 isomer, while longer reaction times led to the thermodynamically favored N-1 isomer. nih.gov
Separation of the resulting isomers can be achieved through methods such as recrystallization from mixed solvent systems. google.com
Click Chemistry Approaches in Scaffold Assembly
Click chemistry, characterized by its high efficiency, reliability, and selectivity, provides a powerful tool for molecular assembly. sigmaaldrich.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. sigmaaldrich.commdpi.comorganic-chemistry.org While often used to link different molecular fragments (bioconjugation) or build polymers, click chemistry can also be applied to the synthesis of complex heterocyclic scaffolds. mdpi.comrsc.org
In the context of indazole analogs, click chemistry can be envisioned as a strategy for linking the indazole core to other moieties. For instance, an indazole derivative bearing an azide or alkyne functional group could be readily coupled with a complementary pyridine derivative to assemble a molecule like 1-(pyridin-3-yl)-1H-indazol-4-amine, where the linker is a triazole ring. This modular approach allows for the rapid generation of libraries of compounds for biological screening. sigmaaldrich.comorganic-chemistry.org The reaction is tolerant of a wide range of functional groups and is often performed in benign solvents like water. sigmaaldrich.com
Characterization Techniques for Novel Synthetic Compounds
The unambiguous identification and structural elucidation of newly synthesized indazole derivatives are paramount. A combination of spectroscopic and crystallographic techniques is typically employed to confirm the identity, purity, and structure of these compounds. nih.gov
Spectroscopic Analysis (NMR, Mass Spectrometry, Infrared Spectroscopy)
Spectroscopic methods provide detailed information about the molecular structure and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for characterizing indazole derivatives. nih.govnih.gov Both ¹H and ¹³C NMR spectra provide key information. A crucial application of NMR is in distinguishing between N-1 and N-2 isomers, as the chemical shifts of the protons and carbons in the indazole ring are sensitive to the position of substitution. nih.govnih.gov Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful for assigning regiochemistry. For an N-1 substituted indazole, a correlation is typically observed between the protons of the substituent's alpha-carbon and the C-7a carbon of the indazole ring. beilstein-journals.orgnih.gov For N-2 isomers, a correlation is instead seen with the C-3 carbon. nih.gov ¹⁵N NMR can also be a valuable tool, as the chemical shift of the nitrogen atoms is highly indicative of the substitution pattern. ipb.ptacs.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which can help confirm the structure. nih.govresearchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. nih.govresearchgate.netias.ac.in For instance, the spectrum of an aminoindazole would show characteristic N-H stretching vibrations. Other key functional groups, such as carbonyl (C=O) or cyano (-CN) groups, also have distinct absorption bands that confirm their presence in the synthesized molecule. ias.ac.in
| Technique | Information Provided | Application to Indazole Derivatives |
| ¹H NMR | Proton environment, connectivity | Distinguishes N-1 vs. N-2 isomers by chemical shifts of ring protons. nih.govnih.gov |
| ¹³C NMR | Carbon skeleton | Differentiates isomers based on carbon chemical shifts, especially C-3 and C-7a. nih.govmdpi.com |
| 2D NMR (HMBC) | Long-range H-C correlations | Unambiguously assigns N-1 or N-2 substitution. beilstein-journals.orgnih.gov |
| Mass Spectrometry | Molecular weight, fragmentation | Confirms molecular formula (via HRMS) and structural components. nih.govnih.gov |
| Infrared Spectroscopy | Functional groups | Identifies key groups like N-H (amine), C=O, and C≡N. researchgate.netias.ac.in |
X-ray Crystallography for Absolute Structure and Conformation Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound. nih.gov It provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov
For N-substituted indazoles, single-crystal X-ray diffraction is particularly valuable for definitively establishing the regiochemistry of substitution, confirming whether the substituent is attached to the N-1 or N-2 position. nih.govresearchgate.net This technique has been used to conclusively assign the structures of N-1 and N-2 indazole nucleoside isomers. nih.gov The resulting crystal structure also reveals detailed conformational information, showing how the pyridinyl and indazolyl rings are oriented relative to each other in the solid state. mdpi.comsemanticscholar.org This information is crucial for understanding intermolecular interactions in the crystal lattice and for structure-based drug design. nih.gov
Biological Activity and Preclinical Therapeutic Potential of 1 Pyridin 3 Yl 1h Indazol 4 Amine Derivatives
Kinase Inhibition Profiles
The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, capable of interacting with a variety of biological targets, including protein kinases. The attachment of a pyridine (B92270) ring, particularly at the N1 position of the indazole, significantly influences the molecule's spatial arrangement and potential for forming key interactions within the ATP-binding pocket of kinases. The following sections detail the inhibitory profiles of 1-(pyridin-3-yl)-1H-indazol-4-amine derivatives and closely related analogues against several important kinase families.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose dysregulation is implicated in various cancers. While direct inhibition data for 1-(pyridin-3-yl)-1H-indazol-4-amine is not available, studies on other indazole derivatives highlight the scaffold's potential.
Research into 1H-indazol-3-amine derivatives has identified potent inhibitors of FGFR1 and FGFR2. nih.gov For instance, compound 2a , a derivative featuring a 2,6-difluoro-3-methoxyphenyl residue, demonstrated high potency against these receptors. nih.gov This suggests that the indazole core is a viable starting point for developing FGFR inhibitors. The substitution pattern on the indazole ring and the nature of the appended groups are critical for activity.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | Reference |
|---|---|---|---|
| Compound 2a (1H-indazol-3-amine derivative) | <4.1 | 2.0 ± 0.8 | nih.gov |
Pan-Pim Kinase Inhibition
Pim kinases are a family of serine/threonine kinases that are key targets in hematologic cancers. nih.gov Developing inhibitors that target all three Pim isoforms (pan-Pim inhibitors) is a significant therapeutic strategy. nih.gov Although specific data for 1-(pyridin-3-yl)-1H-indazol-4-amine is lacking, the broader class of heterocyclic kinase inhibitors is known to be active against Pim kinases. The development of potent and specific pan-Pim inhibitors has been challenging due to the low ATP Michaelis constant (Km) of Pim-2, which requires inhibitors with very high potency to be effective in a cellular context. nih.gov
Bcr-Abl Kinase Inhibition
The Bcr-Abl fusion protein is the causative agent of chronic myeloid leukemia (CML). nih.gov Inhibition of its kinase activity is a proven therapeutic strategy. nih.govnih.gov The emergence of resistance, particularly the T315I "gatekeeper" mutation, drives the search for new inhibitors. nih.govcapes.gov.br
Research has led to the discovery of potent pan-BCR-ABL inhibitors based on a 3-aminoindazole scaffold. nih.gov Compound AKE-72 , a diarylamide 3-aminoindazole, potently inhibits both wild-type Bcr-Abl and the resistant T315I mutant. nih.gov This demonstrates the utility of the aminoindazole core in targeting this critical oncoprotein. While AKE-72 is a 3-amino-1H-indazol-4-yl derivative and not a 1-(pyridin-3-yl)-1H-indazol-4-amine, its success underscores the potential of the aminoindazole scaffold for Bcr-Abl inhibition.
| Compound | Bcr-Abl (wild-type) IC50 (nM) | Bcr-Abl (T315I mutant) IC50 (nM) | Reference |
|---|---|---|---|
| AKE-72 | <0.5 | 9 | nih.gov |
Rho-Associated Protein Kinase (ROCK) Inhibition
ROCKs are serine/threonine kinases that are attractive drug targets for conditions like hypertension and glaucoma. nih.gov Structure-activity relationship studies on different scaffolds have provided insights into the role of the pyridine moiety. For a series of 4-aryl-5-aminomethyl-thiazole-2-amines, derivatives with a 4-pyridine substitution were generally more potent ROCK II inhibitors than those with a 3-pyridine substitution. nih.gov
Another compound, 3-(4-Pyridyl)indole , also known as Rockout, is a known ROCK inhibitor with an IC50 of 25 μM. medchemexpress.comcaymanchem.com Although based on an indole (B1671886) rather than an indazole core, this finding highlights that pyridinyl-substituted heterocyclic compounds can effectively inhibit ROCK.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(4-Pyridyl)indole (Rockout) | ROCK1 | 25 | caymanchem.com |
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDKs are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. While specific CDK2 inhibition data for 1-(pyridin-3-yl)-1H-indazol-4-amine is not prominent in the literature, a closely related series of N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives has been investigated as potent inhibitors of CDK7, another member of the CDK family. nih.gov
The representative compound B2 from this series potently inhibited CDK7 with an IC50 value of 4 nM and demonstrated high selectivity over other CDKs. nih.gov This finding is highly significant as it validates the N-pyridin-3-yl-indazole as a core scaffold for potent CDK inhibition. The primary differences from the title compound are the position of the amine (position 3 vs. 4) and the presence of a benzamide (B126) group.
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Compound B2 (N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivative) | CDK7 | 4 | nih.gov |
Haspin Kinase Inhibition
Haspin is an atypical serine/threonine kinase involved in mitosis, making it an interesting target for cancer therapy. Research into new heterocyclic scaffolds has identified potent haspin inhibitors. For example, N-methylated derivative 10 , a 1H-pyrrolo[3,2-g]isoquinoline bearing a pyridin-4-yl substituent, was identified as a selective Haspin inhibitor with an IC50 value of 23.6 nM. nih.gov Although this compound does not have an indazole core, it again points to the utility of the pyridinyl-heterocycle motif in designing potent kinase inhibitors.
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 10 (1H-pyrrolo[3,2-g]isoquinoline derivative) | Haspin | 23.6 | nih.gov |
Other Protein Kinase Targets (e.g., VEGFR-2, TTK, c-Kit, PDGFRβ, FLT3, mTOR, IRAK4, CK1δ/ε, PI3K, EZH1/2)
Derivatives of the indazole and related pyrazolopyrimidine cores have demonstrated inhibitory activity against a range of protein kinases crucial to cell signaling and disease progression. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for tyrosine kinases. nih.gov
One area of significant interest is the inhibition of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase whose mutations are implicated in approximately 30% of acute myeloid leukemia (AML) cases. nih.gov Structurally related 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit tumor cell proliferation by interfering with the Src tyrosine kinase signaling pathway and downstream effectors like MAPKs (ERK1-2). nih.gov
Furthermore, research into fragment-based drug design has led to the development of potent inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key component in inflammatory signaling pathways. A micromolar hit from a fragment library was optimized to produce inhibitors with nanomolar potency in cellular assays, leading to the identification of a clinical candidate, PF-06650833. nih.gov This highlights the potential of core structures, including those related to the pyridinyl-indazole scaffold, to be developed into highly selective and potent kinase inhibitors suitable for oral administration. nih.gov
IDO1 Enzyme Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that has emerged as a significant target in cancer immunotherapy. nih.govresearchgate.net By catalyzing the first and rate-limiting step in tryptophan metabolism, IDO1 contributes to an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune surveillance. nih.govnih.gov Overexpression of IDO1 is observed in many human cancers and is often associated with a poor prognosis. nih.gov
While direct studies on 1-(pyridin-3-yl)-1H-indazol-4-amine derivatives as IDO1 inhibitors are limited, the core structures show significant promise. The indazole scaffold itself has been identified as a potential high-affinity heme-binding structure for IDO1 inhibition. nih.gov Furthermore, research on structurally similar compounds has yielded encouraging results. A series of 5-(pyridin-3-yl)-1H-indole-4,7-dione derivatives, which share the pyridin-3-yl moiety, were designed and found to be promising IDO1 inhibitors with moderate potency at the micromolar level. nih.gov Kinetic studies revealed that these compounds likely act as reversible and competitive inhibitors of the IDO1 enzyme. nih.gov These findings suggest that the pyridinyl-indazole scaffold is a viable candidate for the development of novel IDO1 inhibitors for cancer immunotherapy. nih.govnih.gov
Antiproliferative and Anticancer Activities in Preclinical Cell Line Models
The antiproliferative properties of indazole-based compounds have been extensively evaluated in various cancer cell lines, demonstrating their potential as anticancer agents.
Derivatives of 1H-indazole-3-amine have shown significant inhibitory activity against a panel of human cancer cell lines. nih.govresearchgate.net In one study, a series of these derivatives were tested against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cells. nih.govresearchgate.net Notably, compound 6o from this series displayed a potent inhibitory effect on the K562 cell line with an IC50 value of 5.15 µM, while showing greater selectivity compared to normal HEK-293 cells (IC50 = 33.2 µM). nih.govresearchgate.net
The antiproliferative activity is not limited to the indazole core alone. Related heterocyclic systems have also shown promise. Adamantyl pyridin-4-one derivatives exhibited moderate to strong antiproliferative activity against HCT 116 (colon), H 460 (lung), MCF-7 (breast), and K562 (leukemia) cell lines. nih.gov Similarly, new 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives were found to be potent inhibitors of cell growth in the A431 human epidermoid carcinoma cell line. nih.gov Dihydro-1H-pyrazolo[1,3-b]pyridine embelin (B1684587) derivatives also showed significant cytotoxic activity against several leukemia and breast cancer cell lines. ulpgc.es
Table 1: Antiproliferative Activity of Indazole Derivatives and Related Compounds
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| 1H-indazole-3-amine derivative (6o) | K562 (Chronic Myeloid Leukemia) | 5.15 µM | nih.govresearchgate.net |
| A549 (Lung Carcinoma) | - | nih.govresearchgate.net | |
| PC-3 (Prostate Carcinoma) | - | nih.govresearchgate.net | |
| Hep-G2 (Hepatoma) | - | nih.govresearchgate.net | |
| HEK-293 (Normal Cell) | 33.2 µM | nih.govresearchgate.net | |
| Adamantyl pyridin-4-ones | HCT 116 (Colon Carcinoma) | Low micromolar | nih.gov |
| H 460 (Lung Carcinoma) | Low micromolar | nih.gov | |
| MCF-7 (Breast Carcinoma) | Low micromolar | nih.gov | |
| Dihydro-1H-pyrazolo[1,3-b]pyridine (4a) | HL60 (Acute Myeloid Leukemia) | 0.70 µM | ulpgc.es |
| HEL (Acute Erythroid Leukemia) | 1.05 µM | ulpgc.es | |
| K562 (Chronic Myeloid Leukemia) | 1.25 µM | ulpgc.es | |
| SKBR3 (Breast Cancer) | 1.30 µM | ulpgc.es | |
| 3-(pyrid-2-yl)-pyrazoline (8i) | HT29 (Colon Carcinoma) | Sub-micromolar | researchgate.net |
The antiproliferative effects of these compounds are often linked to the induction of apoptosis, a form of programmed cell death. Mechanistic studies have begun to unravel the pathways through which pyridinyl-indazole derivatives exert their cytotoxic effects.
For instance, the promising 1H-indazole-3-amine derivative, compound 6o , was shown to induce apoptosis in K562 cells in a dose-dependent manner. nih.govresearchgate.net Treatment of K562 cells with increasing concentrations of this compound led to a significant increase in the total apoptosis rate, rising to 37.72% at a concentration of 14 µM. nih.gov Further investigation into the mechanism suggested that this apoptosis is potentially mediated through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. nih.govresearchgate.net Western blot analysis confirmed a concentration-dependent increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. researchgate.net
Studies on related heterocyclic compounds support these findings. Novel synthetic 1,2,3-triazole-chalcone conjugates, which are also being investigated for leukemia therapy, were found to induce apoptosis by upregulating pro-apoptotic markers such as BAX, caspase-3, and caspase-9. nih.gov These compounds were also observed to cause cell cycle arrest at the S phase, further inhibiting cancer cell proliferation. nih.gov Similarly, adamantyl pyridin-4-one derivatives were found to alter the cell cycle, causing an increase in the number of cells in the G0/G1 or G2/M phases and a reduction in the S phase. nih.gov
Table 2: Mechanistic Insights into Antiproliferative Action
| Compound/Derivative Class | Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| 1H-indazole-3-amine derivative (6o) | K562 | Dose-dependent apoptosis induction, increased Bax/Bcl-2 ratio, p53/MDM2 pathway modulation | nih.govresearchgate.net |
| 1,2,3-triazole-chalcone conjugate (11e) | RPMI-8226 | Upregulation of BAX, caspase-3, and caspase-9; cell cycle arrest at S phase | nih.gov |
| Adamantyl pyridin-4-ones | Various | Cell cycle arrest at G0/G1 and G2/M phases | nih.gov |
Anti-Inflammatory and Analgesic Properties in Preclinical Models
The pyridinyl-indazole scaffold holds potential for the development of agents with anti-inflammatory and analgesic properties. While direct preclinical data on 1-(pyridin-3-yl)-1H-indazol-4-amine derivatives is emerging, studies on structurally related pyridinone and indole derivatives have demonstrated significant activity in established models of inflammation and pain.
A series of 1,2,5-trisubstituted 4(1H)-pyridinone derivatives were evaluated for their analgesic and anti-inflammatory effects. nih.gov In the acetic acid-induced writhing test, a model for assessing analgesia, all tested pyridinone compounds exhibited activity higher than the standard drug, acetylsalicylic acid. nih.gov In the carrageenan-induced rat paw edema test, a classic model of acute inflammation, these same compounds demonstrated anti-inflammatory activity superior to that of indomethacin. nih.gov
Similarly, a study on synthetic indole derivatives identified two compounds, 3a-II and 4a-II , with potent anti-inflammatory, analgesic, and antipyretic activities. nih.gov These compounds were effective in the carrageenan-induced inflammation model and showed significant analgesic effects. nih.gov The demonstrated efficacy of these related heterocyclic compounds underscores the therapeutic potential of the pyridinyl-indazole scaffold in treating inflammatory conditions and pain. nih.govnih.gov
Antimicrobial Activities
The search for novel antimicrobial agents is a global health priority, and heterocyclic compounds, including indazoles and pyridines, are a rich source of potential candidates. The fusion of these two rings in the 1-(pyridin-3-yl)-1H-indazol-4-amine structure may offer a synergistic effect, leading to enhanced antimicrobial properties.
Preclinical evaluations of various indazole derivatives have revealed antibacterial activity. mdpi.com For example, certain indazole compounds have shown inhibitory effects against Gram-positive bacteria, including strains of Enterococcus faecalis, Staphylococcus aureus, and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) ranging from 64 to 128 µg/mL. mdpi.com
The pyridine moiety is also a well-established pharmacophore in antimicrobial drug discovery. nih.gov Pyrazolo[3,4-b]pyridine derivatives have been synthesized and tested for their tuberculostatic activity, with MIC values ranging from 22-100 µg/cm³. nih.gov Some of these compounds also showed elevated activity against anaerobic bacteria. nih.gov Furthermore, amino derivatives of 1,3,4-oxadiazole (B1194373) containing a pyridine ring have demonstrated strong to moderate effects against bacteria such as Clostridium tetani, Bacillus subtilis, Salmonella typhi, and Escherichia coli. nih.gov The combination of an additional heterocyclic ring, such as pyridine, with the primary pharmacophore can broaden the spectrum of antimicrobial activity. nih.gov These findings suggest that derivatives of 1-(pyridin-3-yl)-1H-indazol-4-amine are worthy of further investigation as a new class of antimicrobial agents.
Antibacterial Efficacy in In Vitro Studies
The indazole scaffold is a prominent feature in many compounds with a wide array of pharmacological activities, including antibacterial properties. nih.gov Research into indazole derivatives has revealed their potential to inhibit the growth of various bacterial strains. For instance, a series of novel indazole derivatives were designed and synthesized to act as inhibitors of DNA gyrase B, a crucial enzyme for bacterial replication. frontiersin.org In vitro studies of these compounds against bacteria such as B. subtilis, S. aureus, E. coli, P. aeruginosa, and S. typhi demonstrated that certain substituted indazoles exhibited significant inhibition of bacterial growth, with minimum inhibitory concentration (MIC) values as low as 50 μg/mL. frontiersin.org
Derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have also been investigated for their antibacterial properties. frontiersin.org Several of these compounds displayed potent activity against five different Gram-positive bacteria, with their efficacy being comparable to the antibiotic linezolid. frontiersin.org Furthermore, pyrazole (B372694) and its derivatives are recognized for their broad spectrum of biological activities, including antibacterial effects. mdpi.com The synthesis of pyrazole-1-sulphonamides and pyrazoline-1-thiocarboxamides has yielded compounds with moderate to potent activity against both Gram-positive and Gram-negative bacteria. mdpi.com
While specific in vitro antibacterial data for 1-(pyridin-3-yl)-1H-indazol-4-amine was not available in the reviewed literature, the established antibacterial potential of the parent indazole, pyridine, and pyrazole scaffolds suggests that its derivatives could be promising candidates for further investigation as antibacterial agents. nih.govfrontiersin.orgmdpi.com
Table 1: In Vitro Antibacterial Activity of Selected Indazole and Pyridine Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | Activity/Findings | Reference(s) |
| Substituted Indazole Derivatives | B. subtilis, S. aureus, E. coli, P. aeruginosa, S. typhi | Significant bacterial growth inhibition (MIC = 50 μg/mL). | frontiersin.org |
| 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives | Gram-positive bacteria | Strong antibacterial activity, comparable to linezolid. | frontiersin.org |
| Pyrazole-1-sulphonamides | Gram-positive and Gram-negative bacteria | Moderate to potent antimicrobial activity. | mdpi.com |
| Pyrazoline-1-thiocarboxamides | Gram-positive and Gram-negative bacteria | Moderate to potent antimicrobial activity. | mdpi.com |
Antileishmanial and Antiparasitic Activities
The search for new, effective, and less toxic treatments for parasitic diseases like leishmaniasis is a global health priority. The indazole nucleus has emerged as a valuable scaffold in the development of novel antileishmanial agents. nih.gov Studies on 3-chloro-6-nitro-1H-indazole derivatives have demonstrated their biological potency against multiple Leishmania species. nih.gov In vitro assays revealed that some of these derivatives exhibit strong to moderate activity against Leishmania infantum. nih.gov The mechanism of action is thought to involve the inhibition of essential parasitic enzymes, such as trypanothione (B104310) reductase. nih.gov
Furthermore, the synthesis of imidazo[1,2-a]pyridine-fused triazole analogues has yielded compounds with significant in vitro activity against Leishmania major and Trypanosoma brucei. sci-hub.se Among the tested analogues, several compounds exhibited notable antileishmanial activity, with some also showing substantial effects against T. brucei. sci-hub.se These findings highlight the potential of heterocyclic compounds containing pyridine and fused ring systems in the discovery of new antiparasitic drugs. sci-hub.se The investigation of 1,4-disubstituted-1,2,3-triazole derivatives has also shown their potential as antileishmanial agents. nih.gov
Although direct studies on the antileishmanial or broader antiparasitic activities of 1-(pyridin-3-yl)-1H-indazol-4-amine were not identified, the consistent antiparasitic efficacy of the indazole and pyridine scaffolds in various derivatives underscores the potential of this compound class for further exploration in this therapeutic area. nih.govsci-hub.se
Table 2: Antileishmanial and Antiparasitic Activity of Selected Indazole and Pyridine-Containing Derivatives
| Compound/Derivative Class | Parasite(s) | Activity/Findings | Reference(s) |
| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania infantum, Leishmania tropica, Leishmania major | Strong to moderate activity against L. infantum; some activity against L. major and L. tropica. nih.gov | nih.gov |
| Imidazo[1,2-a]pyridine-fused triazole analogues | Leishmania major, Trypanosoma brucei | Significant antileishmanial activity and substantial antitrypanosomal activity for some derivatives. sci-hub.se | sci-hub.se |
| 1,4-disubstituted-1,2,3-triazole derivatives | Leishmania species | Reported to have antileishmanial activity. nih.gov | nih.gov |
Modulation of G Protein-Coupled Receptors (GPCRs)
Positive Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4) in Preclinical Parkinson's Disease Models
The metabotropic glutamate receptor 4 (mGlu4), a G protein-coupled receptor, is a promising target for the treatment of Parkinson's disease. nih.gov Positive allosteric modulators (PAMs) of mGlu4 offer a novel therapeutic strategy. Research has led to the development of advanced preclinical mGlu4 PAMs, such as N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506). nih.gov This compound, which features a pyrazolo[4,3-b]pyridine core structurally related to the indazole-pyridine scaffold, has been characterized as a potent and selective mGlu4 PAM with suitable pharmacokinetic properties for in vivo studies. nih.gov
The development of mGlu4 PAMs has been a significant focus in the search for new Parkinson's disease therapies. nih.govkcl.ac.uk However, the efficacy of some mGlu4 PAMs in certain preclinical models has been questioned. For instance, studies with Lu AF21934 and ADX88178 in rat and marmoset models of L-DOPA-induced dyskinesia did not show a significant reduction in dyskinesia. kcl.ac.uk In contrast, other research has identified pyrazolo[3,4-d]pyrimidines as novel mGlu4 PAMs, with some analogues showing potentiation of the mGlu4 receptor. nih.gov A series of 1,2,4-oxadiazole (B8745197) derivatives have also been shown to act as positive modulators of group III mGlu receptors, including mGlu4, and have demonstrated antipsychotic-like properties in preclinical models. tandfonline.com
The exploration of pyrazolo[3,4-b]pyridines as mGluR5 positive allosteric modulators further highlights the versatility of this scaffold in targeting metabotropic glutamate receptors. researchgate.net While direct evidence for 1-(pyridin-3-yl)-1H-indazol-4-amine as an mGlu4 modulator is not available from the reviewed literature, the activity of the closely related pyrazolo[4,3-b]pyridine and other heterocyclic systems suggests that this class of compounds holds potential for the modulation of mGlu4 and warrants further investigation in the context of Parkinson's disease. nih.govnih.govtandfonline.com
Table 3: Preclinical Activity of Selected mGlu4 Positive Allosteric Modulators
| Compound/Derivative Class | Preclinical Model | Activity/Findings | Reference(s) |
| N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) | Rodent models of Parkinson's disease | Potent and selective mGlu4 PAM with suitable in vivo pharmacokinetic properties. nih.gov | nih.gov |
| Lu AF21934 and ADX88178 | Rat and marmoset models of L-DOPA-induced dyskinesia | Did not demonstrate significant efficacy in reducing dyskinesia. kcl.ac.uk | kcl.ac.uk |
| Pyrazolo[3,4-d]pyrimidine derivatives | In vitro mGluR4 assays | Identified as novel mGluR4 PAMs. nih.gov | nih.gov |
| 1,2,4-Oxadiazole derivatives | In vitro and in vivo models | Group III-preferring mGlu receptor PAMs with antipsychotic-like properties. tandfonline.com | tandfonline.com |
Other Investigational Biological Activities (e.g., Anticonvulsant, Antiviral, Anti-hypertensive, Anti-angiogenic)
The versatile indazole scaffold has been explored for a multitude of other biological activities, suggesting a broad therapeutic potential for its derivatives. nih.govresearchgate.net
Anticonvulsant Activity: Indazole itself has been identified as a potential anticonvulsant. nih.gov It has shown efficacy in inhibiting convulsions induced by pentylenetetrazole, electroshock, and strychnine (B123637) in mice. nih.gov The anticonvulsant profile of indazole appears to be distinct from benzodiazepines and may involve multiple mechanisms. nih.gov Furthermore, the synthesis of indazole-substituted 1,3,4-thiadiazole (B1197879) derivatives has yielded compounds with promising anticonvulsant activity in the maximal electroshock seizure model in rats. researchgate.net Triazole derivatives have also been extensively studied for their anticonvulsant properties, with some compounds showing significant protection in both electrically and chemically induced seizure models. nih.gov
Antiviral Activity: The search for novel antiviral agents has led to the investigation of various heterocyclic compounds. For instance, 5-(1,2,3-triazol-1-ylmethyl)uridine derivatives have been synthesized and tested for their antiviral activities against Hepatitis A virus and Herpes simplex virus type-1. nih.gov Additionally, 1,4-disubstituted-1,2,3-triazole derivatives have been evaluated for their potential against the Chikungunya virus, with some compounds showing inhibitory activity at different stages of viral replication. nih.gov
Anti-hypertensive Activity: Indazole and its analogues have been reviewed for their antihypertensive properties. researchgate.netnih.gov The structural diversity of indazole derivatives allows them to bind to various receptors, influencing pathways involved in blood pressure regulation. researchgate.net Some indazole-containing compounds have shown potential in experimental models of cardiovascular diseases. nih.gov Thiazole derivatives bearing a pyrazole moiety have also been synthesized and evaluated, with many exhibiting good antihypertensive α-blocking activity and low toxicity. researchgate.net
Anti-angiogenic Activity: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Indazole-pyrimidine based derivatives have been designed and synthesized as VEGFR-2 kinase inhibitors, demonstrating both anti-angiogenic and antiproliferative activities. rsc.org One particularly active compound was found to suppress the secretion of VEGF and TGF-β1 from cancer cells. rsc.org Another study on 1-furan-2-yl-3-pyridin-2-yl-propenone, a compound containing a pyridine ring, revealed its anti-angiogenic effects mediated through the suppression of VEGF production and its signaling pathway. nih.gov
Table 4: Other Investigational Biological Activities of Indazole and Related Derivatives
| Biological Activity | Compound/Derivative Class | Key Findings | Reference(s) |
| Anticonvulsant | Indazole | Inhibited pentylenetetrazole-, electroshock-, and strychnine-induced convulsions in mice. nih.gov | nih.gov |
| Indazole substituted-1,3,4-thiadiazoles | Potent anticonvulsant activity in the maximal electroshock seizure model. researchgate.net | researchgate.net | |
| Triazole derivatives | Significant protection in electrically and chemically induced seizure models. nih.gov | nih.gov | |
| Antiviral | 5-(1,2,3-triazol-1-ylmethyl)uridine derivatives | Antiviral activity against Hepatitis A virus and Herpes simplex virus type-1. nih.gov | nih.gov |
| 1,4-disubstituted-1,2,3-triazole derivatives | Inhibitory activity against Chikungunya virus replication. nih.gov | nih.gov | |
| Anti-hypertensive | Indazole analogues | Reviewed for their potential antihypertensive effects. researchgate.netnih.gov | researchgate.netnih.gov |
| Thiazole derivatives with pyrazole moiety | Good antihypertensive α-blocking activity. researchgate.net | researchgate.net | |
| Anti-angiogenic | Indazole-pyrimidine based derivatives | Acted as VEGFR-2 kinase inhibitors with antiproliferative activity. rsc.org | rsc.org |
| 1-furan-2-yl-3-pyridin-2-yl-propenone | Suppressed VEGF production and signaling. nih.gov | nih.gov |
Structure Activity Relationship Sar Studies of 1 Pyridin 3 Yl 1h Indazol 4 Amine Analogs
Influence of Indazole Ring Substituents on Biological Potency and Selectivity
The indazole core is a key pharmacophore in a multitude of biologically active compounds, and its substitution pattern plays a pivotal role in determining the potency and selectivity of its derivatives. nih.gov For analogs of 1-(pyridin-3-yl)-1H-indazol-4-amine, modifications on the indazole ring have been shown to significantly impact their activity, particularly as kinase inhibitors.
Substitutions at the C5 and C6 positions of the indazole ring have been a major focus of optimization. For instance, in a series of 1H-indazole-3-carboxamide derivatives, the introduction of a phenyl urea, phenyl amide, or benzylamine at the C5 or C6 position resulted in compounds with potent activity. nih.gov Notably, a C5-substituted sulfonamide derivative demonstrated remarkable potency, highlighting the importance of this position for biological activity. nih.gov In another study on 1H-indazol-3-amine derivatives, it was observed that the nature of the substituent at the C5 position was critical, with a para-fluorophenyl group being crucial for antitumor activity. nih.gov
The C3 position of the indazole ring is also a key site for modification. In a series of 3-substituted 1H-indazoles, a suitably substituted carbohydrazide moiety at this position was found to be essential for strong inhibitory activity. nih.gov Furthermore, the 1H-indazole-3-amine structure itself is recognized as an effective hinge-binding fragment in kinase inhibitors, underscoring the importance of the amino group at this position for target engagement. nih.gov
The following table summarizes the influence of various substituents on the indazole ring on the biological activity of related indazole-based compounds.
| Position on Indazole Ring | Substituent | Effect on Biological Activity | Reference Compound Class |
|---|---|---|---|
| C5/C6 | Phenyl urea, Phenyl amide, Benzylamine | Maintained or improved potency | 1H-indazole-3-carboxamides nih.gov |
| C5 | Sulfonamide | Remarkable increase in potency | 1H-indazole-3-carboxamides nih.gov |
| C5 | p-Fluorophenyl | Crucial for antitumor activity | 1H-indazol-3-amine derivatives nih.gov |
| C3 | Substituted carbohydrazide | Essential for strong inhibitory activity | 3-substituted 1H-indazoles nih.gov |
Role of Pyridine (B92270) Ring Position and Substitution Patterns on Activity
The pyridine ring is another critical component of 1-(pyridin-3-yl)-1H-indazol-4-amine and its analogs, and its position and substitution patterns significantly influence their biological activity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is often a key interaction with the target protein. nih.gov
In related kinase inhibitors with a pyridine moiety, the position of the nitrogen atom is crucial. For example, in a series of pyrazolopyridine-based fibroblast growth factor receptor (FGFR) inhibitors, methylation of the pyridine nitrogen at N-1 led to a complete loss of activity, indicating its involvement in a critical hydrogen bond with the kinase hinge region. nih.gov The 2-amino-pyridine moiety is a common feature in many kinase inhibitors, where both the amino group and the pyridine nitrogen can form hydrogen bonds with the hinge residues of the kinase. acs.org
Substitutions on the pyridine ring also play a significant role in modulating activity. In a series of pyridine-based inhibitors, the introduction of different substituents on the pyridine core had a marked impact on their binding to vaccinia-related kinases (VRKs), even though these kinases have highly similar ATP-binding sites. acs.org For example, the addition of difluorophenol moieties at the 3- and 5-positions of a 2-aminopyridine core was explored to enhance binding affinity. acs.org In another study on pyridine-based PIM-1 kinase inhibitors, compounds with an N,N-dimethylphenyl group at the 4-position of the pyridine ring showed considerable antitumor effects. acs.org
The table below illustrates the impact of pyridine ring modifications on the activity of related heterocyclic kinase inhibitors.
| Modification on Pyridine Ring | Effect on Biological Activity | Reference Compound Class |
|---|---|---|
| N-1 methylation | Complete loss of activity | Pyrazolopyridine-based FGFR inhibitors nih.gov |
| 2-amino group | Forms key hydrogen bonds with kinase hinge | Pyridine-based kinase inhibitors acs.org |
| 3,5-difluorophenol substitution | Modulates binding affinity | 2-aminopyridine derivatives acs.org |
| 4-(N,N-dimethylphenyl) substitution | Enhanced antitumor activity | Pyridine-based PIM-1 inhibitors acs.org |
Impact of Linker and Side Chain Modifications on Biological Activity
The linker connecting the core heterocyclic structures and the nature of the appended side chains are critical determinants of the biological activity of 1-(pyridin-3-yl)-1H-indazol-4-amine analogs. These elements can influence the molecule's conformation, solubility, and ability to interact with the target protein.
In a series of indazole-3-carboxamide derivatives, the nature of the amide side chain was found to be important. For instance, the introduction of an acryloyl moiety enhanced kinase activity, while an ethylamide derivative was inactive. nih.gov This suggests that the rigidity and electronic properties of the linker and side chain are crucial. In another example, N-alkylcarboxylic acid side chains on a piperidine moiety attached to the indazole core led to an increase in activity, whereas the addition of a terminal polar group did not significantly alter it. nih.gov
The length and composition of the linker are also important factors. In a series of pyrrolo[3,4-c]pyridine derivatives, replacing an oxygen linker with a sulfur or an amino group resulted in a decrease in activity, indicating the specific requirements for the linker atom. nih.gov
The following table provides examples of how linker and side chain modifications have affected the biological activity of related heterocyclic compounds.
| Modification | Effect on Biological Activity | Reference Compound Class |
|---|---|---|
| Acryloyl moiety in side chain | Enhanced kinase activity | Indazole-3-carboxamides nih.gov |
| Ethylamide in side chain | Inactive | Indazole-3-carboxamides nih.gov |
| N-alkylcarboxylic acid side chain | Increased activity | 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides nih.gov |
| Replacement of -O- linker with -S- or -NH- | Decreased activity | Pyrrolo[3,4-c]pyridine derivatives nih.gov |
Stereochemical Considerations and Chiral Centers in Biological Interaction
Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can profoundly affect its interaction with a biological target. nih.gov Chiral centers in drug molecules can lead to enantiomers, which may exhibit different pharmacological and toxicological profiles. nih.gov
In the context of kinase inhibitors, stereochemistry can play a crucial role in determining potency and selectivity. For example, in a series of N-substituted prolinamido indazole derivatives, the S-isomer showed significantly better activity against Rho-kinase I than the R-isomer, highlighting the importance of the stereochemistry at the proline moiety. nih.gov This difference in activity is attributed to the different spatial orientations of the substituents, which affects their ability to fit into the kinase's binding pocket.
Optimization Strategies for Enhanced Efficacy and Target Specificity
The optimization of lead compounds like 1-(pyridin-3-yl)-1H-indazol-4-amine is a critical process in drug discovery, aimed at enhancing efficacy and improving target specificity. Various strategies are employed to achieve these goals, often guided by SAR data and structural biology.
One common strategy is structure-based drug design, where the three-dimensional structure of the target protein is used to guide the design of more potent and selective inhibitors. nih.gov By understanding the key interactions between the inhibitor and the active site, medicinal chemists can introduce modifications that enhance these interactions. For instance, the replacement of a core scaffold with a bioisosteric one, such as replacing an indazole with an azaindazole, can lead to improved properties while maintaining key binding interactions. nih.gov
Another optimization strategy involves the introduction of specific functional groups to exploit unique features of the target's binding site. For example, the incorporation of fluorine atoms into a molecule can improve its metabolic stability and binding affinity. nih.gov In a series of 1H-indazol-3-amine derivatives, the introduction of fluorine at the 6-position of the indazole ring resulted in improved activity. nih.gov
Fragment-based drug discovery is another powerful approach where small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent inhibitor. This method can lead to compounds with high ligand efficiency. nih.gov
The table below summarizes some of the optimization strategies that have been successfully applied to related kinase inhibitors.
| Optimization Strategy | Example Application | Outcome |
|---|---|---|
| Structure-based design | Bioisosteric replacement of indazole with azaindazole | Improved pan-Pim kinase inhibition nih.gov |
| Introduction of specific functional groups | Fluorine substitution on the indazole ring | Enhanced activity in 1H-indazol-3-amine derivatives nih.govnih.gov |
| Fragment-based drug design | Discovery of 1H-indazole-based FGFR inhibitors | Identification of potent inhibitors with high ligand efficiency nih.gov |
| Modification of side chains | Introduction of N-alkylcarboxylic acids | Increased GSK-3 inhibitory activity nih.gov |
Computational Chemistry and Molecular Modeling Approaches in Research on 1 Pyridin 3 Yl 1h Indazol 4 Amine
Ligand-Based and Structure-Based Drug Design Methodologies
The development of novel therapeutic agents based on the 1-(pyridin-3-yl)-1H-indazol-4-amine scaffold often employs a combination of ligand-based and structure-based drug design methodologies. These computational strategies are fundamental in modern medicinal chemistry for identifying and optimizing lead compounds.
Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, computational models can be built to identify the key chemical features, known as a pharmacophore, that are essential for biological activity. These models can then be used to screen virtual libraries of compounds to identify new potential drug candidates.
Structure-based drug design , on the other hand, is employed when the 3D structure of the target protein has been determined, typically through techniques like X-ray crystallography or NMR spectroscopy. This approach involves the use of computational tools to dock potential ligands into the binding site of the target protein and to predict their binding affinity and orientation. This information can then be used to guide the design of new molecules with improved potency and selectivity. In the case of indazole derivatives, structure-based design has been instrumental in the discovery of potent inhibitors for various protein kinases.
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This method is widely used to understand the interactions between small molecules like 1-(pyridin-3-yl)-1H-indazol-4-amine and their biological targets.
In a typical molecular docking study, the 3D structure of the ligand is computationally placed into the binding site of the target protein. A scoring function is then used to estimate the binding affinity of the ligand for the protein. The results of molecular docking simulations can provide valuable information about the binding mode of a ligand, including the specific amino acid residues that are involved in the interaction. For instance, in a study of N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of leukocyte-specific protein tyrosine kinase (Lck), molecular docking was used to determine the bioactive conformation of the most potent molecule in the series at the ATP binding site of the kinase nih.gov. This information was then used to guide the development of a 3D-QSAR model.
A key output of molecular docking simulations is the prediction of the binding affinity between a ligand and its target. This is typically expressed as a docking score, which is a numerical value that represents the strength of the interaction. A lower docking score generally indicates a more favorable binding interaction.
Beyond predicting binding affinity, molecular docking also provides a detailed analysis of the interaction profile. This includes the identification of specific types of non-covalent interactions that contribute to the stability of the ligand-protein complex. These interactions can include:
Hydrogen bonding: These are strong, directional interactions that occur between a hydrogen atom that is covalently bonded to an electronegative atom (like oxygen or nitrogen) and another electronegative atom.
Hydrophobic interactions: These are non-polar interactions that occur between hydrophobic regions of the ligand and the protein, driving the exclusion of water molecules from the binding site.
Van der Waals forces: These are weak, short-range interactions that arise from temporary fluctuations in electron density.
Electrostatic interactions: These occur between charged or polar groups on the ligand and the protein.
By analyzing these interactions, medicinal chemists can gain a deeper understanding of the molecular basis of ligand binding and can design new molecules with improved binding affinity and specificity.
Molecular Dynamics Simulations for Conformational and Binding Mechanism Analysis
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the complex over time. MD simulations use the principles of classical mechanics to calculate the trajectory of each atom in the system, providing insights into the conformational changes that occur upon ligand binding.
MD simulations can be used to:
Assess the stability of the ligand-protein complex.
Identify key residues that are involved in the binding process.
Characterize the conformational changes that occur in the protein upon ligand binding.
Calculate the binding free energy of the ligand.
These simulations can provide a more accurate and detailed understanding of the binding mechanism than molecular docking alone. In a study on new indazol-pyrimidine based derivatives, molecular dynamics simulations were used to explore the dynamic nature, binding interaction, and protein-ligand stability nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.
A typical QSAR study involves the following steps:
Data set selection: A set of compounds with known biological activity is selected.
Molecular descriptor calculation: A set of numerical values, known as molecular descriptors, are calculated for each compound in the data set. These descriptors can encode various aspects of the molecular structure, such as its size, shape, and electronic properties.
Model development: A statistical method, such as multiple linear regression or partial least squares, is used to develop a mathematical equation that relates the molecular descriptors to the biological activity.
Model validation: The predictive power of the QSAR model is assessed using various statistical techniques.
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that is used to correlate the 3D structural features of a series of molecules with their biological activity. In a CoMFA study, the molecules are aligned in 3D space, and their steric and electrostatic fields are calculated on a grid of points surrounding the molecules. These field values are then used as descriptors in a partial least squares (PLS) analysis to develop a QSAR model.
The results of a CoMFA study are often visualized as contour maps, which show the regions in space where changes in the steric and electrostatic fields are associated with an increase or decrease in biological activity. These maps can provide valuable insights into the SAR of a series of compounds and can be used to guide the design of new molecules with improved activity.
A CoMFA study was conducted on a series of N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck nih.gov. The resulting model showed good statistical significance and predictive power, as summarized in the table below.
| Statistical Parameter | Value |
| Cross-validated r² (q²) | 0.603 |
| Conventional r² | 0.983 |
| Predictive r² | 0.921 |
The CoMFA contour maps from this study provided useful information about the structural requirements for Lck inhibition, which could be utilized in the future design of more potent inhibitors nih.gov.
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR technique that is similar to CoMFA. However, CoMSIA uses a different method for calculating the molecular fields and also includes additional fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
The inclusion of these additional fields can sometimes lead to the development of more robust and predictive QSAR models. Like CoMFA, the results of a CoMSIA study are often visualized as contour maps, which can be used to guide the design of new molecules. While a specific CoMSIA study on 1-(pyridin-3-yl)-1H-indazol-4-amine was not identified, this methodology is a powerful tool in computational drug design for understanding the SAR of a series of compounds.
Quantum Chemical Calculations (e.g., Density Functional Theory) and Electronic Properties Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and properties of molecules. These methods provide valuable insights into the behavior of compounds like 1-(pyridin-3-yl)-1H-indazol-4-amine at the atomic and molecular levels. DFT calculations can determine optimized molecular geometry, energy levels of molecular orbitals, and the distribution of electron density, which are crucial for understanding the molecule's reactivity, stability, and potential interactions with biological targets.
While specific DFT studies on 1-(pyridin-3-yl)-1H-indazol-4-amine are not extensively detailed in the public domain, the principles of this methodology are broadly applied to similar heterocyclic compounds. For instance, computational and antimicrobial evaluations of various new pyridine (B92270) derivatives have utilized DFT to establish the geometry of the compounds and correlate their electronic properties with their biological activities. Such studies often involve calculating key electronic parameters to rationalize experimental findings.
Table 1: Illustrative Electronic Properties Calculable via DFT for Aromatic Heterocycles
| Property | Description | Significance in Drug Discovery |
| Total Energy | The total electronic energy of the molecule in its ground state. | Indicates molecular stability. |
| Binding Energy | The energy required to separate a molecule into its constituent atoms. | Provides insight into the strength of chemical bonds. |
| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences solubility, membrane permeability, and intermolecular interactions. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |
| Energy Gap (HOMO-LUMO) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. |
Note: The values in this table are conceptual and would be specifically calculated for 1-(pyridin-3-yl)-1H-indazol-4-amine in a dedicated DFT study.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical in predicting a molecule's reactivity and its potential to engage in chemical reactions.
HOMO (Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level suggests a greater tendency to donate electrons, indicating higher nucleophilicity.
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons and can act as an electron acceptor. A lower LUMO energy level indicates a greater propensity to accept electrons, suggesting higher electrophilicity.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity. Conversely, a large energy gap indicates high stability and lower reactivity.
For 1-(pyridin-3-yl)-1H-indazol-4-amine, an FMO analysis would reveal the distribution of the HOMO and LUMO across the indazole and pyridine ring systems. This would help identify the most probable sites for nucleophilic and electrophilic attack, providing insights into its metabolic fate and potential interactions with receptor binding sites. For example, in studies of other pyridine derivatives, the HOMO is often localized on electron-rich parts of the molecule, while the LUMO is distributed over electron-deficient regions.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions.
Red Regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. These regions are often associated with lone pairs of electrons on heteroatoms like nitrogen and oxygen.
Blue Regions: Represent areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly those attached to electronegative atoms.
Green Regions: Denote areas of neutral or near-zero potential.
An MEP map of 1-(pyridin-3-yl)-1H-indazol-4-amine would likely show negative potential (red) around the nitrogen atoms of the pyridine and indazole rings, as well as the amino group, highlighting these as potential sites for hydrogen bonding and other electrostatic interactions. Positive potential (blue) would be expected around the hydrogen atoms. This information is invaluable for understanding how the molecule might orient itself within a protein's binding pocket and the types of non-covalent interactions it could form.
In Silico Screening for Novel Ligands and Hit Identification
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach accelerates the drug discovery process by prioritizing compounds for further experimental testing.
While specific in silico screening campaigns that have identified 1-(pyridin-3-yl)-1H-indazol-4-amine as a hit are not prominently documented in publicly available research, this compound and its analogs are the types of molecules frequently included in screening libraries due to their drug-like properties. The general workflow for such a screening process would involve:
Target Selection and Preparation: A three-dimensional structure of the biological target of interest is obtained, either from experimental methods like X-ray crystallography or through homology modeling.
Compound Library Preparation: A large database of chemical compounds, which could include 1-(pyridin-3-yl)-1H-indazol-4-amine, is prepared for docking. This involves generating 3D conformations for each molecule.
Molecular Docking: The compounds from the library are computationally "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation of the ligand in the binding site and estimate the binding affinity, often expressed as a docking score.
Hit Identification and Prioritization: Compounds are ranked based on their docking scores and other criteria, such as the formation of key interactions with the protein. The top-ranked compounds are considered "hits" and are selected for experimental validation.
The successful application of in silico tools in identifying novel binders for various targets has been demonstrated for related heterocyclic scaffolds, such as pyrazolo[3,4-b]pyridines. These studies showcase how virtual screening can lead to the discovery of promising new chemical entities for important epigenetic targets and other disease-related proteins.
Preclinical Development and in Vivo Efficacy Studies
Correlation of In Vitro and In Vivo Biological Findings
An essential aspect of preclinical development is establishing a strong correlation between a compound's activity in laboratory assays (in vitro) and its effects within a living organism (in vivo). This in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that relates the in vitro properties of a dosage form to its in vivo response. nih.gov A successful IVIVC can streamline drug development, provide a surrogate for bioequivalence studies, and enhance product quality. nih.gov
For kinase inhibitors, a common class to which indazole derivatives belong, the correlation between in vitro enzymatic inhibition and in vivo tumor growth inhibition is a key focus. For instance, in the development of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives for triple-negative breast cancer, in vitro cell-based phenotypic screening was conducted in conjunction with in vivo assays to establish a clear structure-activity relationship (SAR). nih.govresearchgate.net This dual approach led to the identification of a lead compound with potent anti-tumor activities both in the lab and in animal models. nih.govresearchgate.net
The development of an IVIVC considers several factors, including the drug's physicochemical properties like solubility and permeability, as well as the physiological environment of the body. nih.gov For indazole-based compounds, which can sometimes exhibit poor solubility, understanding this correlation is vital for predicting their in vivo behavior and optimizing their formulation.
Application in Relevant Animal Models for Disease Research
Animal models are indispensable tools for evaluating the therapeutic potential of novel compounds in a setting that mimics human diseases. Derivatives of 1-(pyridin-3-yl)-1H-indazol-4-amine have been investigated in various animal models, reflecting their broad spectrum of potential applications.
Patient-derived xenograft (PDX) models, where human tumor tissues are implanted into immunodeficient mice, are considered highly representative of human cancers and are pivotal in preclinical oncology research. nih.govnih.govyoutube.com These models allow for the investigation of a compound's anti-tumor efficacy in a more clinically relevant context than traditional cell line-derived xenografts. nih.govyoutube.com
For instance, a derivative, N‐[4‐(1H‐Indazol‐6‐yl)pyrimidin‐2‐yl]benzene‐1,3‐diamine, demonstrated the ability to suppress the growth of an implanted SUNE1 nasopharyngeal carcinoma xenograft in BALB/c nude mice. dntb.gov.ua This in vivo anti-tumor activity, coupled with low observed side effects, highlights the potential of this class of compounds in cancer therapy. dntb.gov.ua Similarly, another indazole derivative showed the ability to suppress tumor growth in a breast cancer xenograft model. dntb.gov.ua The use of such models is crucial for validating therapeutic targets and assessing the preclinical efficacy of treatment strategies. nih.gov
The neuroprotective and symptomatic relief potential of indazole derivatives has been explored in animal models of neurodegenerative diseases like Parkinson's disease (PD). nih.govdovepress.com These models often involve the use of neurotoxins such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce dopaminergic neuron degeneration and the characteristic motor deficits of PD. nih.govnih.govbohrium.com
A 1H-pyrazolo[4,3-b]pyridine-3-amine scaffold, structurally related to the compound of interest, demonstrated excellent in vivo efficacy in rodent models of Parkinson's disease. nih.gov These models are crucial for assessing the ability of a compound to alleviate motor symptoms and potentially slow disease progression. nih.gov The predictability of these models, particularly the MPTP-treated primate model, for the effects of novel dopaminergic agents in humans is well-established. nih.gov
The anti-inflammatory and analgesic properties of indazole-based compounds are evaluated in various animal models of inflammation and pain. nih.gov These models often involve inducing a localized inflammatory response using agents like carrageenan or Complete Freund's Adjuvant (CFA). nih.govresearchgate.net The resulting inflammation allows researchers to assess a compound's ability to reduce swelling, redness, and pain-related behaviors. researchgate.netnih.gov
A study on 1H-pyridin-4-yl-3, 5-disubstituted indazoles demonstrated their anti-inflammatory and analgesic activity in such models. researchgate.net The effectiveness of these compounds is often compared to that of established non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net These preclinical studies are fundamental in identifying new and potentially safer anti-inflammatory agents. nih.gov
Pharmacokinetic (PK) Evaluation in Preclinical Species (e.g., metabolism, distribution)
Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). A favorable PK profile is essential for a drug candidate to be effective. Preclinical PK studies in animal models are therefore a cornerstone of drug development.
For indazole derivatives, a key challenge can be their pharmacokinetic properties. For example, while some 2,4-dianilino pyrimidine (B1678525) inhibitors with a phenol (B47542) substituent showed high potency, they suffered from poor oral pharmacokinetics due to potential glucuronidation during metabolism. researchgate.net Replacing the phenol group with a 4-amino(5-methyl-1H-indazole) moiety led to compounds with comparable potency but significantly improved pharmacokinetic properties. researchgate.net This highlights the importance of structural modifications to enhance a compound's metabolic stability and oral bioavailability.
The development of GDC-0941, a potent and orally bioavailable PI3K inhibitor containing an indazole core, involved extensive profiling of its biological activity and pharmacokinetics. nih.gov These studies were crucial in its advancement to human clinical trials for cancer treatment. nih.gov
Strategies for Improving Bioavailability and Drug-Likeness in Preclinical Research
One common approach is chemical modification. As mentioned earlier, replacing a phenol group with an indazole can prevent glucuronidation and improve pharmacokinetics. researchgate.net Another strategy involves the synthesis of prodrugs, which are inactive precursors that are converted into the active drug within the body. researchgate.net
Formulation strategies also play a crucial role. Techniques such as nanosuspensions, micronization, nanoemulsions, and solid dispersions can improve the solubility and dissolution rate of poorly water-soluble drugs, thereby enhancing their oral bioavailability. researchgate.net For instance, fluorination of a pyrazolo-pyridone inhibitor at the para-position of a phenyl ring was found to be an optimal modification to improve its properties. nih.gov
The table below summarizes some of the preclinical research findings for indazole-related compounds:
| Compound Class/Derivative | Research Area | Key Preclinical Finding | Reference |
| N‐[4‐(1H‐Indazol‐6‐yl)pyrimidin‐2‐yl]benzene‐1,3‐diamine | Oncology | Suppressed tumor growth in a nasopharyngeal carcinoma xenograft model. | dntb.gov.ua |
| 1H-pyrazolo[4,3-b]pyridine-3-amine scaffold | Neuropharmacology | Showed excellent in vivo efficacy in rodent models of Parkinson's disease. | nih.gov |
| 1H-pyridin-4-yl-3, 5-disubstituted indazoles | Inflammation & Pain | Demonstrated anti-inflammatory and analgesic activity in animal models. | researchgate.net |
| 4-amino(5-methyl-1H-indazole) derivative | Pharmacokinetics | Improved pharmacokinetic properties compared to its phenol analog. | researchgate.net |
| GDC-0941 (indazole-containing) | Oncology | Potent, selective, and orally bioavailable PI3K inhibitor. | nih.gov |
Q & A
Q. What synthetic strategies are effective for preparing 1-(pyridin-3-yl)-1H-indazol-4-amine, and how can reaction conditions be optimized?
A common approach involves coupling pyridine derivatives with indazole precursors via palladium-catalyzed cross-coupling or nucleophilic substitution. For example, copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours have been used to synthesize analogous pyridine-indazole compounds, yielding ~17.9% after purification by gradient chromatography . Optimization should focus on solvent choice (polar aprotic solvents enhance reactivity), catalyst loading (e.g., Cu(I) for Ullmann-type couplings), and temperature control to minimize side reactions.
Q. How can researchers validate the structural integrity of 1-(pyridin-3-yl)-1H-indazol-4-amine post-synthesis?
Comprehensive characterization requires:
- NMR spectroscopy : Compare experimental - and -NMR shifts to theoretical predictions (e.g., pyridine protons at δ 8.8–9.1 ppm, indazole NH protons near δ 3.2–3.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS-ESI) should confirm the molecular ion ([M+H]) with <5 ppm error.
- Melting point analysis : Sharp, reproducible melting ranges (e.g., 104–107°C for analogs) indicate purity .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Target-based assays (e.g., kinase inhibition) or phenotypic screens (e.g., cytotoxicity) should be designed using structure-activity relationship (SAR) data. For instance, virtual screening against receptors like uPAR has identified structurally similar indazole derivatives as bioactive hits . Use dose-response curves (IC/EC) and statistical validation (e.g., triplicate replicates, p < 0.05) to assess potency.
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced binding affinity?
Integrate quantum chemical calculations (e.g., DFT for electron density maps) and molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins. For example, ICReDD’s reaction path search methods combine quantum mechanics with experimental feedback to prioritize derivatives with optimal steric and electronic properties . Validate predictions via free-energy perturbation (FEP) simulations or isothermal titration calorimetry (ITC).
Q. What experimental designs address contradictory data in reactivity or bioactivity studies?
Employ factorial design to isolate variables (e.g., temperature, solvent, catalyst) causing discrepancies. For instance, a 2 factorial design could test interactions between reaction time, pH, and reagent stoichiometry . For bioactivity conflicts, use orthogonal assays (e.g., SPR vs. fluorescence polarization) and meta-analysis of dose-response datasets to identify outliers or assay-specific artifacts .
Q. How can heterogeneous catalysis be applied to scale up synthesis sustainably?
Replace homogeneous catalysts (e.g., CuBr) with immobilized alternatives (e.g., Cu-MOFs) to enhance recyclability. Membrane separation technologies (e.g., nanofiltration) can improve purity while reducing solvent waste . Monitor reaction kinetics via in-situ FTIR or Raman spectroscopy to optimize turnover frequency (TOF).
Q. What mechanistic insights explain unexpected byproducts during synthesis?
Use trapping experiments (e.g., radical scavengers) or isotopic labeling (, ) to identify intermediates. For example, competing SAr vs. Buchwald-Hartwig pathways in pyridine-indazole couplings may generate regioisomers. LC-MS/MS and -NMR can track nitrogen migration in indazole rings .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
